Hydrogen bromide

Catalog No.
S598514
CAS No.
10035-10-6
M.F
BrH
HB
M. Wt
80.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrogen bromide

CAS Number

10035-10-6

Product Name

Hydrogen bromide

IUPAC Name

bromane

Molecular Formula

BrH
HB

Molecular Weight

80.91 g/mol

InChI

InChI=1S/BrH/h1H

InChI Key

CPELXLSAUQHCOX-UHFFFAOYSA-N

SMILES

Br

solubility

49 % (NIOSH, 2024)
221 g/100 cc water at 0 °C; 130 g/100 cc water at 100 °C
Freely soluble in water; 1 volume of water dissolves 600 volumes of HBr at 0 °C
204.0 g/ 100 g water at 15 °C
Very soluble in water
For more Solubility (Complete) data for Hydrogen bromide (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 193
49%

Synonyms

Acid, Hydrobromic, Bromide, Hydrogen, Hydrobromic Acid, Hydrogen Bromide

Canonical SMILES

Br

The exact mass of the compound Hydrogen bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 49 % (niosh, 2016)221 g/100 cc water at 0 °c; 130 g/100 cc water at 100 °cfreely soluble in water; 1 volume of water dissolves 600 volumes of hbr at 0 °c204.0 g/ 100 g water at 15 °cvery soluble in watersoluble in alcohol; soluble in organic solventssoluble in ethanolsolubility in water, g/100ml at 20 °c: 19349%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Bromine Compounds. It belongs to the ontological category of hydrogen halide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Hydrogen bromide (HBr) is a highly reactive, corrosive diatomic gas widely utilized in industrial synthesis, specialized semiconductor etching, and homogeneous catalysis. Available commercially as an anhydrous gas or in aqueous and acetic acid solutions, HBr serves as a premier brominating agent, a critical promoter in the Mid-Century oxidation process for terephthalic acid (PTA) production, and a highly anisotropic etchant for polysilicon [1]. Its procurement value is fundamentally tied to the specific thermodynamic and kinetic properties of the bromide ion and bromine radical, which offer distinct reactivity profiles—such as exclusive radical chain propagation capabilities and elevated nucleophilicity—that cannot be replicated by lighter or heavier hydrogen halides [2].

Substituting HBr with cheaper hydrogen chloride (HCl) or more reactive halogens like elemental bromine (Br2) routinely fails due to strict thermodynamic and kinetic limitations. In olefin functionalization, HCl cannot undergo peroxide-initiated anti-Markovnikov addition because its radical propagation step is highly endothermic, forcing unwanted Markovnikov regioselectivity regardless of the conditions [1]. In semiconductor manufacturing, replacing HBr with chlorine (Cl2) gas for polysilicon etching leads to unacceptable isotropic bowing and microtrenching, as Cl2 lacks the ability to form the low-volatility passivating byproducts necessary for vertical sidewall protection [2]. Furthermore, in industrial oxidation catalysis, HBr provides the exact redox potential required to synergize with Co/Mn catalysts; in contrast, HCl causes severe reactor corrosion without promoting the reaction, and HI is readily oxidized to unreactive iodine.

Regioselective Olefin Hydrobromination: Thermodynamic Exclusivity of Anti-Markovnikov Addition

In the presence of peroxides, HBr uniquely undergoes a free-radical chain reaction to yield anti-Markovnikov primary alkyl bromides. This pathway is thermodynamically prohibited for both HCl and HI. For HCl, the hydrogen abstraction step by the chlorine radical is highly endothermic, while for HI, the initial addition of the iodine radical to the double bond is endothermic. Consequently, HBr achieves near-quantitative anti-Markovnikov regioselectivity under radical conditions, whereas HCl and HI yield 100% Markovnikov products regardless of peroxide presence [1].

Evidence DimensionRegioselectivity under radical initiation (peroxide presence)
Target Compound DataHBr: >95% anti-Markovnikov addition (primary halide formation)
Comparator Or BaselineHCl and HI: 0% anti-Markovnikov addition (strictly Markovnikov secondary/tertiary halides)
Quantified DifferenceAbsolute divergence in regiochemical outcome due to endothermic propagation steps in HCl/HI
ConditionsOlefin hydrohalogenation in the presence of organic peroxides

Procuring HBr is mandatory for synthesizing primary alkyl halides from terminal alkenes, as cheaper HCl cannot chemically access the required radical pathway.

Semiconductor Plasma Etching: Sidewall Passivation and Anisotropy

In high-density plasma etching of polysilicon gates, anhydrous HBr provides vastly superior profile control compared to Cl2. HBr plasmas generate low-volatility silicon bromide (SiBrx) byproducts that deposit on the feature sidewalls, acting as an in-situ passivating inhibitor. This prevents lateral etching and microtrenching. Comparative studies show that while Cl2/O2 plasmas result in significant linewidth shifts and bowed profiles due to intrinsic isotropic etching, HBr achieves highly vertical sidewalls and greater polysilicon-to-photoresist selectivity [1].

Evidence DimensionEtch profile anisotropy and microtrenching
Target Compound DataHBr: Vertical sidewalls with zero microtrenching and high photoresist selectivity
Comparator Or BaselineCl2: Bowed sidewalls, pronounced microtrenching, and lower selectivity
Quantified DifferenceElimination of lateral etch (bowing) and microtrenching using HBr
ConditionsLow-pressure inductively coupled plasma (ICP) etching of oxide-masked polysilicon

For sub-micron semiconductor fabrication, HBr is procured over Cl2 to ensure the critical dimension (CD) control and vertical gate profiles required for high-performance microelectronics.

Ether Cleavage and Alcohol Conversion Kinetics

The bromide ion generated from HBr is a significantly stronger nucleophile than the chloride ion from HCl, making HBr far more efficient for the cleavage of ethers and the conversion of alcohols to alkyl halides. Kinetic measurements demonstrate that HBr cleaves alkyl ethers approximately six times faster than HCl under equivalent conditions. Furthermore, while HCl often requires the addition of a Lewis acid catalyst (such as ZnCl2 in the Lucas reagent) to react with primary alcohols at a useful rate, HBr proceeds rapidly without additional catalytic promoters [1].

Evidence DimensionRelative reaction rate for ether cleavage
Target Compound DataHBr: ~6x faster cleavage rate; no Lewis acid required for primary alcohols
Comparator Or BaselineHCl: 1x baseline rate; requires ZnCl2 catalyst for primary alcohols
Quantified Difference6-fold kinetic advantage and elimination of catalyst requirement
ConditionsCleavage of alkyl ethers and primary alcohol halogenation in acidic media

Using HBr accelerates synthetic workflows and eliminates the need for heavy-metal Lewis acid catalysts, simplifying downstream purification and waste management.

Promoter Efficacy in Mid-Century (MC) Oxidation for PTA Synthesis

In the industrial Mid-Century (MC) process for oxidizing p-xylene to purified terephthalic acid (PTA), HBr is the premier source of active bromine. HBr synergizes with Co/Mn acetate catalysts by efficiently reducing Co(III) to Co(II) while generating bromine radicals that propagate the hydrocarbon oxidation. Substituting HBr with HCl is unviable as chloride ions do not possess the appropriate redox potential to sustain the catalytic cycle and instead cause catastrophic stress corrosion cracking in titanium reactors. While other bromine sources exist, HBr offers the most direct and atom-economical integration into the aqueous acetic acid solvent system [1].

Evidence DimensionCatalytic promoter viability and reactor compatibility
Target Compound DataHBr: Optimal radical generation with manageable metallurgy (Titanium/Hastelloy)
Comparator Or BaselineHCl: Catalytically inactive for this cycle and causes severe stress corrosion
Quantified DifferenceExclusive enabler of the Co/Mn/Br catalytic cycle for commercial PTA production
ConditionsLiquid-phase oxidation of p-xylene in acetic acid at 190–205 °C and 15–30 bar

HBr is an irreplaceable procurement item for PTA manufacturers, as it uniquely balances the required redox thermodynamics with industrial reactor metallurgy.

Sub-Micron Polysilicon Gate Etching in Semiconductor Manufacturing

Directly leveraging its ability to form low-volatility SiBrx passivating layers, anhydrous HBr gas is the industry standard for reactive ion etching (RIE) of polysilicon. It is the procured gas of choice when vertical sidewalls, high selectivity against photoresist or oxide masks, and the absolute prevention of microtrenching are required in advanced CMOS fabrication [1].

Synthesis of Primary Alkyl Bromides via Anti-Markovnikov Addition

Because HBr is the only hydrogen halide thermodynamically capable of peroxide-initiated radical addition, it is exclusively procured for converting terminal alkenes into primary alkyl bromides. This application is critical in the production of surfactants, pharmaceutical intermediates, and specialty polymers where strictly terminal functionalization is required [2].

Industrial Production of Purified Terephthalic Acid (PTA)

HBr (often as an aqueous or acetic acid solution) is procured at massive scales as the essential bromine promoter in the Co/Mn/Br-catalyzed Mid-Century oxidation of p-xylene. Its specific redox properties enable the efficient generation of bromine radicals necessary to drive the oxidation of the highly resistant p-toluic acid intermediate into PTA, a precursor for PET plastics [3].

Rapid Ether Cleavage and Deprotection in Complex Synthesis

Due to its superior nucleophilicity and ~6x faster reaction kinetics compared to HCl, HBr is the preferred reagent for the cleavage of robust ether linkages and the deprotection of methoxy/ethoxy groups in natural product synthesis and active pharmaceutical ingredient (API) manufacturing. It allows for shorter reaction times and avoids the need for heavy-metal Lewis acid catalysts [4].

Physical Description

Hydrobromic acid, solution appears as a colorless to yellow aqueous solution with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive to metals and tissue.
Hydrogen bromide, anhydrous appears as a colorless gas with a pungent irritating odor. Corrosive. Heavier than air. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Long-term exposure to low concentrations or short-term exposure to high concentrations can result in adverse health effects from inhalation. Used to make other chemicals and as a catalyst in the manufacture of chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2 ppm Source/use/other hazard: Chemical manufacturing industry; very corrosive.
Gas or Vapor; Liquid; Gas or Vapor, Liquid
Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.]; [NIOSH]
COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
Colorless gas with a sharp, irritating odor.
Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.]

Color/Form

Colorless gas
Colorless gas [Note: Shipped as a liquified compressed gas]

XLogP3

1

Hydrogen Bond Donor Count

1

Exact Mass

79.92616 g/mol

Monoisotopic Mass

79.92616 g/mol

Boiling Point

-88.2 °F at 760 mmHg (USCG, 1999)
-66.38 °C
-67 °C
-88.2 °F
-88 °F

Heavy Atom Count

1

Taste

Fumes have a sour taste

Vapor Density

2.81 (NIOSH, 2024) - Heavier than air; will sink (Relative to Air)
2.71 (Air = 1)
Relative vapor density (air = 1): 2.8
2.81

Density

2.14 at -88.6 °F (USCG, 1999) - Denser than water; will sink
3.307 g/L
Density: 2.603 g/ cu cm at -84 °C (liquid)
A solution of hydrogen bromide gas in water. Colorless or faintly yellow; slowly darkens on exposure to air and light; miscible with water, alcohol; density: 1.517 (50% HBr solution); 1.38 (40% HBr solution); 1.13 (34% HBr solution); 1.08 (10% HBr solution); miscible with water and alcohol /Hydrobromic acid/
Relative density (water = 1): 1.8
2.14 at -88.6 °F
2.81(relative gas density)

Odor

Sharp, irritating odor
Acrid odo

Odor Threshold

Odor Threshold Low: 2.0 [ppm]
Odor threshold from CHEMINFO
The odor threshold is 26.6 ppm.
Odor threshold= 6.6667 mg/cu m. Irritating concentration= 10.00 mg/cu m.

Decomposition

Hazardous decomposition products formed under fire conditions - Hydrogen bromide gas.
When heated to decomposition ... it emits toxic and corrosive fumes of /hydrogen bromide/.

Melting Point

-124 °F (NIOSH, 2024)
-86.80 °C
-87 °C
-124 °F

UNII

3IY7CNP8XJ

Related CAS

11071-85-5 (hydrogen bromide (HBr2))

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Hydrogen bromide is a colorless gas. It is shipped as a liquified compressed gas. It has a sharp irritating odor and the fumes have a sour taste. It is very soluble in water. USE: Hydrogen bromide is an important commercial chemical. It is used to make other bromine chemicals and as a chemical reagent. EXPOSURE: Workers who use hydrogen bromide may breathe in mists or have direct skin contact. The general population is not likely to be exposed to hydrogen bromide. If hydrogen bromide gas is released to air, it will react with moisture to form hydrobromic acid, which is a strong acid. RISK: Skin rash, dryness, redness, and blisters can develop from repeated skin exposure to hydrogen bromide. Burns of the skin, eyes, and mucous membranes can occur following direct contact with solutions of hydrobromic acid. Nose and throat irritation was reported in people briefly exposed to very low concentrations of hydrogen bromide in air. Shortness of breath, lung irritation, headache, nausea, vomiting, and potentially life-threatening build-up of fluid in the lungs may occur at higher air levels. Data on the potential for hydrogen bromide to cause infertility, abortion, or birth defects in laboratory animals were not available. Data on the potential for hydrogen bromide to cause cancer in laboratory animals were not available. The potential for hydrogen bromide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

20 atm (NIOSH, 2024)
18,410 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2445
20 atm

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10035-10-6

Metabolism Metabolites

Bromine is mainly absorbed via inhalation, but may also enter the body through dermal contact. Bromine salts can be ingested. Due to its reactivity, bromine quickly forms bromide and may be deposited in the tissues, displacing other halogens. (L626)

Wikipedia

Hydrobromic acid
Hydrogen bromide
Carbendazim
Carminic_acid

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Hydrogen bromide is prepared commercially by the direct gas-phase reaction of hydrogen and bromine ... The reaction can be conducted without catalyst by maintaining a self-sustaining flame within an enclosed burner. /Hydrogen bromide gas/
(1) By passing hydrogen with bromine vapor over warm platinum sponge which acts as a catalyst; (2) As a by-product in the bromination of organic compounds. /Hydrogen bromide gas/
By dissolving hydrogen bromide in water or by distilling from a mixture of sodium bromide and 50% sulfuric acid. /Hydrobromic acid/
The anhydrous gas is produced industrially by burning bromine in the presence of excess hydrogen at 500 °C or by reacting bromine with hydrogen at 375 °C over platinized silica gel or platinized asbestos catalyst. Generation of hydrogen bromide as a byproduct during bromination of aromatic compounds is another major source of the industrial gas, although the hydrogen bromide is less pure. In either case, entrained bromine can be removed by scrubbing with phosphorous acid or by activated carbon. The gas is liquefied by compression for storage and shipment in cylinders. Methods for laboratory preparation include reaction of bromine with 1,2,3,4-tetrahydronaphthalene at 20 °C or by the reaction of bromine with sulfur dioxide and water followed by distillation.
Constant-boiling hydrobromic acid distills at 124.3 °C at atmospheric pressure and contains 47.63 wt% hydrogen bromide. The boiling point and hydrogen bromide concentration can be partially controlled by varying the pressure during distillation. These solutions are produced industrially by dissolution of hydrogen bromide in water.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Industrial Gas Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Pharmaceutical and Medicine Manufacturing
Hydrobromic acid: ACTIVE
Liquefied hydrobromic acid is available commercially in cylinders and various strengths of aqueous hydrobromic acid are available in drums or tank cars.

Analytic Laboratory Methods

Method: EPA OAQPS-26; Procedure: ion chromatography; Analyte: hydrogen bromide; Matrix: air; Detection Limit: not provided.
Method: OSHA ID-165SG; Procedure: ion chromatography; Analyte: hydrogen bromide; Matrix: air; Detection Limit: 0.2 ug/sample.

Storage Conditions

Separated from incompatible materials. ... Cool. Dry. Ventilation along the floor.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Store in a cool, dry, well-ventilated location. Separate from alkalies, oxidizing materials, amines, halogens, and metals. /Hydrobromic acid solution/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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